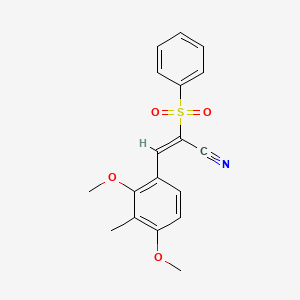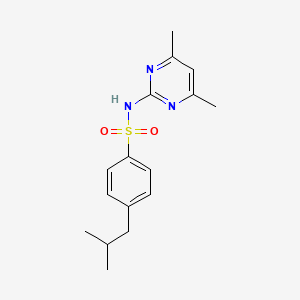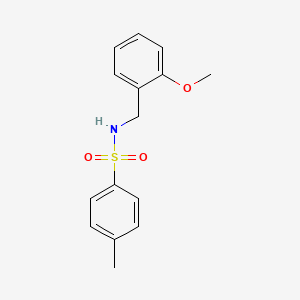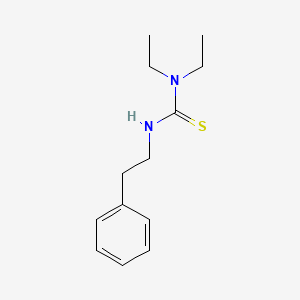![molecular formula C9H10ClN3O3 B5864244 methyl 2-{[(3-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5864244.png)
methyl 2-{[(3-chlorophenyl)amino]carbonyl}hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(3-chlorophenyl)amino]carbonyl}hydrazinecarboxylate is a chemical compound that has been widely researched for its potential applications in various fields. This compound is also known as MCC and has been synthesized using various methods. In
Wissenschaftliche Forschungsanwendungen
MCC has been extensively researched for its potential applications in various fields. One of the most promising applications of MCC is in the field of cancer research. Studies have shown that MCC has anti-cancer properties and can inhibit the growth of cancer cells. MCC has also been studied for its potential use in the treatment of tuberculosis, malaria, and other infectious diseases.
Wirkmechanismus
The mechanism of action of MCC is not fully understood. However, studies have shown that MCC inhibits the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death.
Biochemical and physiological effects:
MCC has been shown to have both biochemical and physiological effects. Biochemically, MCC inhibits the activity of enzymes involved in DNA synthesis, as mentioned earlier. Physiologically, MCC has been shown to induce apoptosis or programmed cell death in cancer cells. MCC has also been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
MCC has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. MCC is also stable and has a long shelf life. However, there are also some limitations to using MCC in lab experiments. MCC is toxic and must be handled with care. It also has low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on MCC. One direction is to explore its potential use in combination with other anti-cancer drugs. Another direction is to investigate its potential use in the treatment of other diseases such as tuberculosis and malaria. Additionally, further research is needed to fully understand the mechanism of action of MCC and its potential side effects.
Conclusion:
In conclusion, MCC is a chemical compound that has been extensively researched for its potential applications in various fields. It can be synthesized using various methods and has been shown to have anti-cancer and anti-inflammatory properties. MCC has several advantages for lab experiments but also has limitations. There are several future directions for research on MCC, including its potential use in combination with other drugs and its use in the treatment of other diseases.
Synthesemethoden
MCC can be synthesized using various methods. One of the most commonly used methods is the reaction between 3-chloroaniline and methyl hydrazinecarboxylate. The reaction takes place in the presence of a catalyst such as palladium on carbon and yields MCC as a white crystalline solid. Other methods of synthesis include the reaction between 3-chloroaniline and methyl hydrazinecarboxylate in the presence of a base such as sodium hydroxide.
Eigenschaften
IUPAC Name |
methyl N-[(3-chlorophenyl)carbamoylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c1-16-9(15)13-12-8(14)11-7-4-2-3-6(10)5-7/h2-5H,1H3,(H,13,15)(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBRBJGXFAKPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)

![3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5864186.png)



![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5864206.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5864214.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5864249.png)
![6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864252.png)
